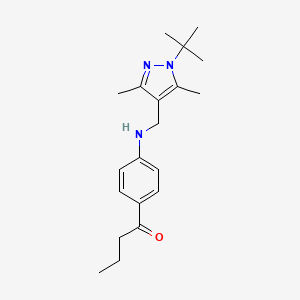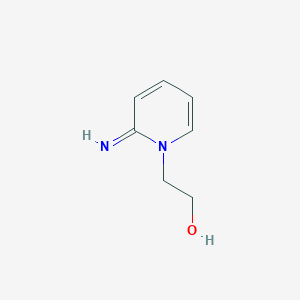
2-(2-Iminopyridin-1(2H)-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iminopyridin-1(2H)-yl)ethanol is a heterocyclic organic compound that features a pyridine ring with an imine group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iminopyridin-1(2H)-yl)ethanol typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the condensation reaction between 2-aminopyridine and acetaldehyde in the presence of an acid catalyst, which leads to the formation of the imine intermediate. This intermediate is then reduced to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iminopyridin-1(2H)-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-(2-Iminopyridin-1(2H)-yl)acetaldehyde or 2-(2-Iminopyridin-1(2H)-yl)acetic acid.
Reduction: 2-(2-Aminopyridin-1(2H)-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Iminopyridin-1(2H)-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Iminopyridin-1(2H)-yl)ethanol involves its interaction with molecular targets through its imine and ethanol functional groups. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, while the ethanol moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A precursor in the synthesis of 2-(2-Iminopyridin-1(2H)-yl)ethanol.
2-(2-Hydroxypyridin-1(2H)-yl)ethanol: Similar structure but with a hydroxyl group instead of an imine.
2-(2-Methylpyridin-1(2H)-yl)ethanol: Similar structure but with a methyl group instead of an imine.
Uniqueness
This compound is unique due to its combination of an imine group and an ethanol moiety, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(2-iminopyridin-1-yl)ethanol |
InChI |
InChI=1S/C7H10N2O/c8-7-3-1-2-4-9(7)5-6-10/h1-4,8,10H,5-6H2 |
InChI Key |
HZSWZSARDIAXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=N)N(C=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


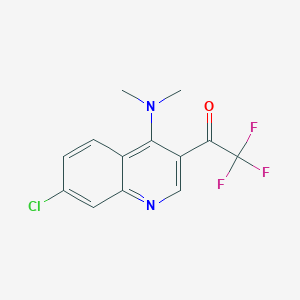
![Pyrimido[5,4-C]pyridazin-8(7H)-one](/img/structure/B13101711.png)
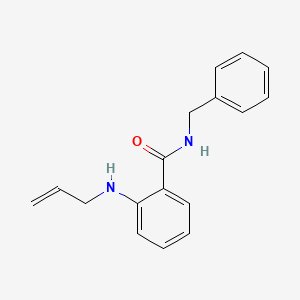
![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B13101734.png)
![2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole](/img/structure/B13101750.png)
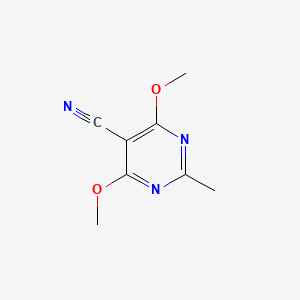


![Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101765.png)
![2-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101770.png)


